molecular formula C5H8N4O3 B1436792 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate CAS No. 1609404-27-4

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate

Cat. No. B1436792
M. Wt: 172.14 g/mol
InChI Key: NKFDKUYIGQNBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate is a chemical compound with the molecular formula C5H6N4O2.H2O . It is a solid substance and its IUPAC name is 2,4-diamino-6-hydroxy-5-pyrimidinecarbaldehyde hydrate .


Molecular Structure Analysis

The molecular weight of 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate is 172.14 . The InChI code for this compound is 1S/C5H6N4O2.H2O/c6-3-2(1-10)4(11)9-5(7)8-3;/h1H,(H5,6,7,8,9,11);1H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate include a density of 1.9±0.1 g/cm3, a boiling point of 449.8±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . The compound has a molar refractivity of 34.7±0.5 cm3, a polar surface area of 111 Å2, a polarizability of 13.7±0.5 10-24 cm3, and a molar volume of 82.0±7.0 cm3 .

Scientific Research Applications

  • Food Safety Evaluation : The substance has been evaluated for safety in food contact materials, particularly in rigid poly(vinyl chloride) (PVC), where it poses no safety concern for consumers under specified conditions (Flavourings, 2009).

  • Corrosion Inhibition : This compound serves as an effective corrosion inhibitor for mild steel in acidic media, with the inhibition effectiveness directly related to the concentration of the compound (Reşit Yıldız, 2018).

  • Chemical Synthesis : It is used in the synthesis of various chemical structures, including substituted tetrahydropyrimido[4,5-c][2,7]naphthyridines, a class of tricyclic 5-deaza nonclassical folates (A. Gangjee & K. Ohemeng, 1985).

  • Microbial Growth Inhibition : The compound and its derivatives have been studied for their inhibitory action on the growth of various microorganisms, such as Streptococcus faecalis and Escherichia coli (D. Roy, S. Ghosh, & B. C. Guha, 1961).

  • Antiviral Activity : Certain derivatives of this compound have shown antiviral activity, particularly against retroviruses in cell culture (D. Hocková et al., 2003).

  • Green Chemistry : Its derivatives have been synthesized under solvent-free conditions, highlighting an environmentally friendly approach to chemical synthesis (Liangce Rong et al., 2010).

  • Spectroscopy and Quantum Chemistry : The compound has been analyzed using FT-IR and FT-Raman spectroscopy, and quantum chemical calculations, providing insights into its molecular structure and properties (M. Subramanian, P. M. Anbarasan, & S. Manimegalai, 2009).

  • Pharmaceutical Chemistry : It has been involved in the synthesis of potential antineoplastic agents, demonstrating its relevance in drug discovery (H. Garg & R. Sharma, 1970).

Safety And Hazards

The safety information for 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate includes hazard statements H302-H315-H319-H335, which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor/physician if feeling unwell, washing with plenty of soap and water, and rinsing cautiously with water for several minutes .

properties

IUPAC Name

2,4-diamino-6-oxo-1H-pyrimidine-5-carbaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2.H2O/c6-3-2(1-10)4(11)9-5(7)8-3;/h1H,(H5,6,7,8,9,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFDKUYIGQNBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(NC1=O)N)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate
Reactant of Route 2
2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate
Reactant of Route 3
Reactant of Route 3
2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate
Reactant of Route 4
Reactant of Route 4
2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate
Reactant of Route 5
2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate
Reactant of Route 6
Reactant of Route 6
2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.